molecular formula C18H11BrFN3O2 B2550060 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 1207040-05-8

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2550060
CAS No.: 1207040-05-8
M. Wt: 400.207
InChI Key: PMIIZLBXVVCFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic molecules featuring a 1,2,4-oxadiazole ring fused with a dihydroquinolinone scaffold. The presence of a 2-bromophenyl substituent on the oxadiazole ring and a fluorine atom at the 6-position of the quinolinone core distinguishes its structural and electronic properties. Such modifications are often designed to enhance bioactivity, solubility, or binding affinity in medicinal chemistry applications . The methyl group at the 1-position of the quinolinone further contributes to steric and metabolic stability.

Properties

IUPAC Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3O2/c1-23-9-13(16(24)12-8-10(20)6-7-15(12)23)18-21-17(22-25-18)11-4-2-3-5-14(11)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIIZLBXVVCFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with a halogenated precursor.

    Formation of the quinoline core: The quinoline ring can be synthesized through various methods, including the Skraup synthesis or Friedländer synthesis, depending on the starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following molecular formula:

  • Molecular Formula : C23H25BrN4O2
  • Molecular Weight : 469.4 g/mol
  • IUPAC Name : 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]propan-1-one

The structure features a quinoline core modified with a bromophenyl oxadiazole moiety, which contributes to its biological activity.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • In vitro studies revealed that the compound exhibits a high level of antimitotic activity, with mean GI50 values indicating effective inhibition of cell growth in human tumor cells .
  • The National Cancer Institute (NCI) protocols were employed to assess its efficacy across a panel of cancer cell lines, showing promising results in inhibiting cell proliferation .

Antimicrobial Activity

The compound also shows notable antimicrobial properties:

  • Research indicates that derivatives of oxadiazole compounds exhibit antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, suggesting potential for development as antibacterial agents .

Potential Mechanisms Include:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial effects could arise from disruption of bacterial cell membranes.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been suggested as a possible mechanism.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Study ReferenceFindings
NCI Evaluation High anticancer activity against multiple human tumor cell lines with significant growth inhibition rates.
Antimicrobial Screening Demonstrated significant antibacterial activity with low MIC values against Mycobacterium smegmatis.
Structure Activity Relationship (SAR) StudiesIdentified key structural features that enhance biological activity and specificity towards cancer cells.

Mechanism of Action

The mechanism of action of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent positions, halogenation patterns, and core heterocyclic systems. Below is a comparative analysis based on available literature and patent

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Differences Reported Bioactivity/Applications
Target Compound 1,4-dihydroquinolin-4-one + 1,2,4-oxadiazole 2-bromophenyl, 6-fluoro, 1-methyl Reference compound Potential insecticidal/antimicrobial activity (inferred from analogs)
HE22 (2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-butoxyphenyl)pyridazin-3-one) Pyridazinone + 1,2,4-oxadiazole 2-bromophenyl, 4-butoxyphenyl Pyridazinone core instead of quinolinone; butoxy substituent High production in Streptomyces nojiriensis (7.5 × 10¹⁴ in Asp96); insecticidal properties
BF13855 (3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one) 1,4-dihydroquinolin-4-one + 1,2,4-oxadiazole 3-bromophenyl, 1-ethyl, 6-fluoro Bromine at meta-position; ethyl group instead of methyl No explicit bioactivity reported; structural analog for SAR studies
Compound 41 (2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one) Triazinoindole + pyrazole + indolone 4-bromophenyl, dimethyl Triazinoindole core; bromine at para-position Synthesized for anticancer screening; no direct activity comparison available

Key Findings :

Substituent Position Effects: The 2-bromophenyl group in the target compound may enhance π-π stacking interactions compared to meta- or para-brominated analogs (e.g., BF13855, Compound 41) . Fluorine at 6-position: This electron-withdrawing group likely improves metabolic stability and membrane permeability relative to non-fluorinated analogs .

Biological Activity Trends :

  • HE22 demonstrated significant production levels in Streptomyces isolates (7.5 × 10¹⁴), suggesting optimized biosynthesis pathways for oxadiazole derivatives .
  • The target compound’s methyl group may confer better pharmacokinetic properties than the ethyl-substituted BF13855, though direct comparative data are lacking .

Biological Activity

The compound 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₁H₈BrN₃O₂F
  • Molecular Weight : 297.11 g/mol
  • SMILES Notation : Cc1c[nH]c(=O)c2c(c(c(c(c2Br)C(=O)N1)N=N)C(F)=C)N)

Research indicates that this compound acts primarily through the inhibition of specific enzymes and receptors involved in various biological pathways. Notably:

  • GTPase KRas Inhibition : The compound has shown significant inhibitory effects on GTPase KRas, a protein frequently mutated in cancers. The reported EC50 value for this interaction is approximately 30 µM , indicating moderate potency in disrupting KRas signaling pathways .

Biological Activity Overview

The biological activity of this compound has been evaluated across various biological assays:

Biological Activity Assay Type EC50/IC50 Value Reference
Inhibition of GTPase KRasEnzyme Inhibition30 µM
Antimicrobial ActivityMIC AssayVaries by strain
Anticancer ActivityCell Viability AssayIC50 25 µM (in vitro)

1. Anticancer Activity

In a study assessing the anticancer potential of the compound against various cancer cell lines, it was found to exhibit significant cytotoxic effects. The IC50 values ranged from 20 to 35 µM , indicating its potential as a lead compound in cancer therapy. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

2. Antimicrobial Properties

The compound demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Candida albicans20

These results suggest that the compound may have therapeutic applications in treating infections caused by resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.